Carbamothioic acid, dibutyl-, S-ethyl ester
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Overview
Description
Carbamothioic acid, dibutyl-, S-ethyl ester, also known as Eptam, is an organic compound with the molecular formula C9H19NOS and a molecular weight of 189.318 g/mol . This compound is primarily used as a herbicide in agricultural settings to control the growth of weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, dibutyl-, S-ethyl ester typically involves the reaction of dibutylamine with carbon disulfide to form dibutylthiocarbamic acid, which is then esterified with ethanol to produce the final product . The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The process involves the use of solvents and catalysts to enhance the reaction rate and yield. The final product is then purified through distillation or crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, dibutyl-, S-ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of carbamothioic acid and ethanol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.
Major Products Formed
Hydrolysis: Carbamothioic acid and ethanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamothioic acid, dibutyl-, S-ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of carbamothioic acid, dibutyl-, S-ethyl ester involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. The compound targets enzymes involved in the synthesis of amino acids and proteins, ultimately causing the death of the plant . The molecular pathways affected include the inhibition of acetolactate synthase (ALS) and other key enzymes .
Comparison with Similar Compounds
Similar Compounds
Carbamothioic acid, dipropyl-, S-ethyl ester: Similar structure but with propyl groups instead of butyl groups.
Carbamothioic acid, bis(2-methylpropyl)-, S-ethyl ester: Contains isobutyl groups instead of butyl groups.
Uniqueness
Carbamothioic acid, dibutyl-, S-ethyl ester is unique due to its specific structure, which provides distinct herbicidal properties. The butyl groups contribute to its effectiveness in inhibiting plant growth compared to other similar compounds .
Properties
CAS No. |
2444-96-4 |
---|---|
Molecular Formula |
C11H23NOS |
Molecular Weight |
217.37 g/mol |
IUPAC Name |
S-ethyl N,N-dibutylcarbamothioate |
InChI |
InChI=1S/C11H23NOS/c1-4-7-9-12(10-8-5-2)11(13)14-6-3/h4-10H2,1-3H3 |
InChI Key |
BILVQGMFLHICLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)SCC |
Origin of Product |
United States |
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